1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE
Description
1-{4-[(4-Chlorophenyl)Sulfonyl]Piperazino}-2-(3-Methylphenoxy)-1-Ethanone is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl sulfonyl group at the 1-position, a 3-methylphenoxy moiety at the 2-position, and an ethanone group.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-15-3-2-4-17(13-15)26-14-19(23)21-9-11-22(12-10-21)27(24,25)18-7-5-16(20)6-8-18/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJIBQXJOOWYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl sulfonyl chloride with piperazine to form 4-[(4-chlorophenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-(3-methylphenoxy)-1-ethanone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
General Synthesis Steps:
- Formation of Piperazine Derivative : Reaction of piperazine with a suitable chlorosulfonyl compound.
- Substitution Reaction : Introduction of the 3-methylphenoxy group via nucleophilic substitution.
- Finalization : Purification and characterization using techniques such as NMR and mass spectrometry.
Biological Activities
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Antihistaminic Activity : Similar to cetirizine, it may act as an H1 receptor antagonist, potentially useful in treating allergic conditions such as rhinitis and urticaria .
- Antidepressant Effects : Some derivatives of piperazine have shown promise in modulating neurotransmitter systems, suggesting potential use in treating depression and anxiety disorders .
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation, warranting further investigation into their mechanisms .
Case Studies
- Allergic Rhinitis Treatment :
- Neuropharmacological Studies :
- Anticancer Research :
Mechanism of Action
The mechanism of action of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Sulfonyl Group Modifications
- Target Compound: The 4-chlorophenyl sulfonyl group on the piperazine ring distinguishes it from analogs with fluorinated or differently substituted aryl sulfonyl groups. For example, {4-[(4-Fluorophenyl)Sulfonyl]Piperazino}[3-(Trifluoromethyl)Phenyl]Methanone (C₁₈H₁₆F₄N₂O₃S, MW 416.39) replaces the chlorine atom with fluorine and introduces a trifluoromethylphenyl group, likely enhancing lipophilicity and metabolic stability .
- Oxime Derivatives: 2-[4-(3-Chlorophenyl)Piperazino]-1-Phenyl-1-Ethanone O-(4-Chlorobenzyl)Oxime (CAS 866132-27-6) adds an oxime group, which can influence binding affinity and solubility .
Aromatic Substituent Differences
- 3-Methylphenoxy vs. Methoxyphenyl/Azetanone: The target’s 3-methylphenoxy group contrasts with 3-([4-(2-Fluorophenyl)Piperazino]Methyl)-4-(4-Methoxyphenyl)-1-Phenyl-2-Azetanone (C₂₇H₂₈FN₃O₂, MW 445.53), which incorporates a methoxyphenyl-azetanone system. The latter’s azetanone ring may confer conformational rigidity .
Piperazine Core Modifications
Physicochemical Properties
The table below summarizes key properties of the target compound and its analogs:
Key Observations :
- Halogen Effects : The 4-chlorophenyl group in the target compound may offer different electronic and steric effects compared to fluorinated analogs, impacting receptor interactions .
Biological Activity
The compound 1-{4-[(4-chlorophenyl)sulfonyl]piperazino}-2-(3-methylphenoxy)-1-ethanone is a synthetic derivative that exhibits significant biological activity. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes a piperazine ring substituted with a chlorophenyl sulfonyl group and a methylphenoxy moiety. This configuration is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antibacterial properties and enzyme inhibitory effects.
Antibacterial Activity
Research has demonstrated that derivatives of piperazine, including the compound , exhibit varying degrees of antibacterial activity. A study highlighted that compounds similar to 1-{4-[(4-chlorophenyl)sulfonyl]piperazino}-2-(3-methylphenoxy)-1-ethanone showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness was quantified using Minimum Inhibitory Concentration (MIC) assays, indicating that these compounds could serve as potential alternatives to existing antibiotics .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory action on key enzymes:
- Acetylcholinesterase (AChE) : Essential for neurotransmitter regulation, inhibition of AChE can be beneficial in treating Alzheimer's disease. The compound exhibited notable AChE inhibitory activity, with IC50 values indicating strong potency compared to standard inhibitors.
- Urease : This enzyme plays a role in the pathogenesis of certain infections. The tested compound showed significant urease inhibition, suggesting potential use in treating urease-related disorders .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
-
Antibacterial Study :
- A series of synthesized compounds were tested against various bacterial strains. The results indicated that the presence of the sulfonamide group significantly enhanced antibacterial efficacy. Specific derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against urease, highlighting their potential as effective antibacterial agents .
-
Enzyme Inhibition Analysis :
- A comprehensive docking study revealed that the compound interacts favorably with active sites of both AChE and urease, supporting its role as an enzyme inhibitor. These interactions were further validated through binding affinity assays with bovine serum albumin (BSA), which demonstrated strong binding characteristics .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves sulfonylation of a piperazine core followed by coupling with a phenoxy-ethanone moiety. A validated approach includes:
Sulfonylation of Piperazine : React 4-chlorophenylsulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form 4-[(4-chlorophenyl)sulfonyl]piperazine .
N-Alkylation : Introduce the ethanone group via nucleophilic substitution using a bromo- or chloro-ethanone derivative. For example, react 2-(3-methylphenoxy)-1-bromoethanone with the sulfonylated piperazine intermediate in an aprotic solvent (e.g., acetonitrile) with a catalytic base .
Key Intermediates :
- 4-[(4-Chlorophenyl)sulfonyl]piperazine (confirmed by NMR and mass spectrometry) .
- 2-(3-Methylphenoxy)-1-bromoethanone (characterized by IR and elemental analysis).
Q. What spectroscopic techniques are essential for structural confirmation?
Methodological Answer: A multi-technique approach is required:
- ¹H/¹³C-NMR : Identify proton environments (e.g., piperazine CH₂ groups at δ 2.8–3.5 ppm, aromatic protons from 4-chlorophenyl at δ 7.4–7.8 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) functionalities .
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H⁺] at m/z 423.3 for C₁₉H₂₀ClN₂O₄S) .
Note : Purity assessment via HPLC with a C18 column and UV detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. How can solvent polarity and temperature be optimized during sulfonylation to minimize byproducts?
Methodological Answer: Byproducts like disubstituted piperazine or hydrolyzed sulfonyl chloride often arise. To mitigate:
- Solvent Selection : Use polar aprotic solvents (DMF or THF) to stabilize intermediates. DMF enhances nucleophilicity of piperazine, reducing reaction time .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic decomposition. Gradually warm to room temperature for completion .
- Stoichiometry : Use a 1.1:1 molar ratio of sulfonyl chloride to piperazine to avoid over-sulfonylation. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
Methodological Answer: Splitting discrepancies may stem from dynamic rotational barriers in the sulfonyl-piperazine group or impurities. Steps to resolve:
Purification : Re-crystallize from ethanol/water to remove impurities.
Variable Temperature NMR : Perform ¹H-NMR at elevated temperatures (e.g., 60°C) to average out restricted rotation effects .
2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .
X-ray Crystallography : If ambiguity persists, crystallize the compound (e.g., using slow evaporation of DCM/hexane) and solve the structure .
Q. What strategies are effective for improving yield in the final N-alkylation step?
Methodological Answer: Low yields may result from steric hindrance or competing elimination. Optimize by:
- Base Selection : Replace traditional bases (e.g., K₂CO₃) with milder alternatives like Cs₂CO₃ to enhance nucleophilicity without side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hr conventional heating) while maintaining >80% yield .
- Protecting Groups : Temporarily protect reactive sites on the phenoxy moiety (e.g., tert-butyldimethylsilyl ether) before alkylation .
Q. How can biological activity screening be designed to assess this compound’s potential?
Methodological Answer: Prioritize target-based assays due to the sulfonamide group’s known affinity for enzymes (e.g., carbonic anhydrase):
Enzyme Inhibition Assays : Test against recombinant human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO₂ hydration method .
Cellular Uptake Studies : Use fluorescent labeling (e.g., BODIPY conjugate) to track intracellular localization in cancer cell lines .
Docking Simulations : Perform in silico docking (AutoDock Vina) to predict binding modes to target proteins .
Data Contradiction Analysis Example
Issue : Discrepancies in reported antibacterial activity across studies.
Resolution :
- Strain Variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) under consistent MIC protocols .
- Compound Stability : Confirm stability in assay media via LC-MS; degradation products may skew results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
